Hexahydrocoumarin

説明

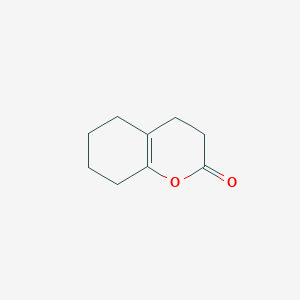

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4,5,6,7,8-hexahydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRBYOJLDRSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220269 | |

| Record name | Hexahydrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-82-3 | |

| Record name | 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6,7,8-HEXAHYDROCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23DDW3J2FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms for Hexahydrocoumarin

Catalytic Asymmetric Syntheses of Hexahydrocoumarin Scaffolds

The asymmetric construction of the this compound framework has been a subject of intensive research, leading to the development of elegant catalytic strategies. These methods primarily rely on organocatalysis to achieve high levels of stereocontrol.

Organocatalytic Asymmetric [3+3] Cyclizations

A prominent and effective strategy for synthesizing this compound derivatives is through organocatalytic asymmetric [3+3] cyclization reactions. nih.govacs.org This approach involves the reaction of a three-carbon synthon with another three-carbon component to construct the six-membered ring of the this compound core.

A significant breakthrough in the synthesis of hexahydrocoumarins was the application of chiral bifunctional thiourea-tertiary amine organocatalysts. nih.govacs.orgacs.org These catalysts have proven to be highly effective in promoting the asymmetric [3+3] cyclization of 4-arylidene-2-aryloxazol-5(4H)-ones with cyclohexane-1,3-diones. nih.govacs.org The success of this catalytic system lies in its ability to simultaneously activate both reaction partners through hydrogen-bonding interactions. nih.govacs.orgacs.org The thiourea (B124793) moiety activates the oxazolone, while the tertiary amine activates the cyclohexane-1,3-dione, facilitating a tandem Michael addition/intramolecular esterification sequence. acs.org This dual activation mode is crucial for achieving high yields and excellent stereoselectivities. nih.govacs.org

The development of chiral thiourea catalysts, often derived from readily available chiral amines and isothiocyanates, has been a key enabler for a variety of asymmetric transformations. nih.govwikipedia.org Their utility extends beyond this compound synthesis to a broad range of nucleophilic addition reactions. capes.gov.br

Table 1: Chiral Thiourea-Tertiary Amine Catalyzed [3+3] Cyclization of 4-arylidene-2-aryloxazol-5(4H)-ones with Cyclohexane-1,3-diones

| Entry | R¹ Substituent on Oxazolone | R² Substituent on Oxazolone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| 1 | Phenyl | Phenyl | 91 | >95:5 | 96:4 |

| 2 | 4-Methylphenyl | Phenyl | 85 | >95:5 | 95:5 |

| 3 | 4-Methoxyphenyl | Phenyl | 82 | >95:5 | 94:6 |

| 4 | 4-Chlorophenyl | Phenyl | 88 | >95:5 | 95:5 |

| 5 | Phenyl | 4-Methylphenyl | 75 | >95:5 | 92:8 |

| 6 | Phenyl | 4-Methoxyphenyl | 72 | >95:5 | 91:9 |

| 7 | Phenyl | 4-Chlorophenyl | 80 | >95:5 | 93:7 |

| 8 | Phenyl | 2-Chlorophenyl | 65 | >95:5 | 90:10 |

Data compiled from a representative study on the synthesis of 3-aminothis compound derivatives. acs.org

The use of chiral thiourea-tertiary amine catalysts has enabled the first catalytic asymmetric construction of the biologically important this compound scaffold. nih.govacs.orgbeilstein-journals.org This method provides access to structurally diverse 3-aminothis compound derivatives with excellent diastereoselectivities and high enantioselectivities. nih.govacs.orgacs.org The reaction has been shown to be applicable to a large-scale synthesis of enantioenriched this compound, highlighting its practical utility. acs.orgacs.org The enantioselectivity of these transformations is a direct consequence of the chiral environment created by the organocatalyst, which dictates the facial selectivity of the nucleophilic attack.

In the context of the [3+3] cyclization for this compound synthesis, the regioselectivity is inherently controlled by the nature of the reacting partners, leading to the desired constitutional isomer. nih.gov The stereoselectivity, both diastereoselectivity and enantioselectivity, is governed by the chiral catalyst. nih.govacs.org The bifunctional nature of the thiourea-tertiary amine catalyst plays a critical role in orienting the substrates in the transition state to favor the formation of one stereoisomer over others. acs.org This high level of stereocontrol is a hallmark of well-designed organocatalytic systems. The ability to control both regioselectivity and stereoselectivity is a significant advantage of modern synthetic methods, allowing for the efficient construction of complex molecules with defined three-dimensional structures. beilstein-journals.orgnih.govnih.gov

Mechanistic investigations, including computational studies like distortion energy analysis, have provided valuable insights into the factors controlling the reactivity and selectivity of these asymmetric cyclizations. researchgate.net The activation strain model, for instance, helps in understanding how the catalyst and substrates must distort to reach the transition state and how stabilizing interactions overcome this strain. researchgate.net In the chiral thiourea-tertiary amine catalyzed reaction, it has been suggested that the catalyst activates both the 4-arylidene-2-aryloxazol-5(4H)-one and the cyclohexane-1,3-dione via hydrogen-bonding interactions. nih.govacs.orgacs.org This simultaneous activation facilitates the key bond-forming steps and is responsible for the observed high stereoselectivity.

NHC-Catalyzed Enantioselective Tandem Michael Addition/Lactonization

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. nih.govrsc.orgresearchgate.net While the primary focus of this article is on the [3+3] cyclization approach for this compound synthesis, it is pertinent to mention the potential of NHC-catalysis in related tandem reactions. For instance, NHC-catalyzed tandem Michael addition/lactonization sequences have been successfully employed for the enantioselective synthesis of other lactone-containing heterocyclic systems. nih.gov This type of cascade reaction, involving the formation of a Michael adduct followed by an intramolecular cyclization to form a lactone, represents a powerful strategy for building molecular complexity in a single synthetic operation. beilstein-journals.orgnih.gov

Dinuclear Zinc-Catalyzed Asymmetric Cyclization Reactions

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry. Dinuclear zinc catalysts have emerged as powerful tools for orchestrating highly stereoselective cyclization reactions. rsc.orgrsc.org These catalytic systems are particularly effective in creating complex structures with multiple stereogenic centers in a single step.

In the context of synthesizing molecules structurally related to hexahydrocoumarins, dinuclear zinc catalysts facilitate enantioselective annulation reactions. These catalysts typically operate through a cooperative mechanism where the two zinc centers play distinct but synergistic roles. One zinc atom can act as a Lewis acid to activate an electrophile, while the other functions as a Brønsted base, activating a nucleophile. This dual activation model is crucial for achieving high levels of stereocontrol. rsc.org For instance, the enantioselective [3 + 2] annulation of α-hydroxy-1-indanones and alkylidene azlactones using a chiral dinuclear zinc catalyst yields chiral α-amino-γ-butyrolactones with excellent diastereo- and enantioselectivities (up to 20:1 dr and 99% ee). rsc.org This approach allows for the direct assembly of molecules bearing three contiguous stereocenters. rsc.org

A proposed catalytic cycle for a dinuclear zinc-catalyzed alkynylation, a related transformation, suggests that the reaction begins with the coordination of the aldehyde to the most sterically accessible zinc center. nih.gov The subsequent transfer of the nucleophile sets the stereochemistry of the product. nih.gov This methodology has been successfully applied to the desymmetrization of cyclopentenediones, affording functionalized cyclopentanediones that feature an all-carbon quaternary stereocenter with excellent stereoselectivities. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Outcome | Reference |

| Chiral Dinuclear Zinc | Asymmetric [3+2] Cyclization | α-hydroxy-1-indanones, alkylidene azlactones | Chiral α-amino-γ-butyrolactones with three stereocenters; up to 99% ee. | rsc.org |

| Proline-derived Dinuclear Zinc | Asymmetric Alkynylation | α,β-unsaturated aldehydes, terminal alkynes | Chiral propargylic alcohols; high enantioselectivity. | nih.gov |

| Chiral Dinuclear Zinc | Asymmetric Friedel–Crafts/Cyclization | 3-aminophenols, α,α-dicyanoolefins | Chiral 2-amino-4H-chromenes; up to >99% ee. | rsc.org |

| Dinuclear Zinc | Asymmetric Desymmetrization | Cyclopentenediones, α-hydroxy aryl ketones | Functional cyclopentanediones with all-carbon quaternary stereocenters. | nih.gov |

One-Pot Multicomponent Reactions for this compound Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification processes, aligning with the principles of green chemistry.

A classic example of an MCR for synthesizing this compound-related structures, such as xanthene derivatives, involves the condensation of an aldehyde (e.g., benzaldehyde), and a 1,3-dicarbonyl compound (e.g., cyclohexanedione or its derivative, dimedone). While not explicitly forming a this compound without a lactone-forming step, this reaction builds the core carbocyclic framework. The inclusion of Meldrum's acid in similar MCRs is common for generating highly functionalized products. nih.govresearchgate.net

The reaction mechanism is believed to proceed through a series of sequential steps:

Knoevenagel Condensation: Benzaldehyde reacts with the active methylene (B1212753) group of Meldrum's acid or cyclohexanedione to form an arylidene intermediate.

Michael Addition: A second equivalent of the 1,3-dicarbonyl compound (cyclohexanedione) acts as a Michael donor, attacking the electron-deficient β-carbon of the arylidene intermediate.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final hexahydroxanthenedione structure, a close analogue of this compound.

This strategy offers a straightforward route to complex heterocyclic systems from simple and readily available starting materials. nih.gov

The environmental impact of chemical synthesis is a growing concern. The use of green solvents, which are non-toxic, biodegradable, and derived from renewable resources, is a key aspect of sustainable chemistry. Glycerol (B35011) has gained attention as a promising green solvent for organic reactions due to its high boiling point, low volatility, and ability to dissolve a wide range of organic compounds. researchgate.net

The multicomponent synthesis of this compound derivatives can be effectively performed in glycerol. researchgate.net Its high polarity and ability to form hydrogen bonds can stabilize intermediates and transition states, sometimes leading to improved reaction rates and yields compared to conventional organic solvents. Furthermore, the low solubility of many organic products in glycerol at room temperature can simplify product isolation, often requiring only filtration after dilution with water. The use of glycerol in these MCRs demonstrates a commitment to developing more environmentally benign synthetic protocols. researchgate.net

Derivatization Strategies for this compound and its Analogues

The versatility of the this compound scaffold is enhanced by the ability to introduce a wide array of functional groups and to control its stereochemistry. These derivatization strategies are crucial for fine-tuning the properties of the molecule for specific applications.

Functionalization of the this compound core can be achieved either by using substituted starting materials in the initial synthesis or by post-synthesis modification of the heterocyclic product. For example, employing substituted benzaldehydes in the one-pot synthesis directly incorporates various functional groups onto the phenyl ring of the final product. rsc.org

Further transformations can be performed on the synthesized this compound skeleton. These reactions might include oxidation, reduction, or substitution reactions to introduce new functionalities. Epimerization, the selective inversion of a single stereocenter in a molecule with multiple chiral centers, is a sophisticated strategy for accessing different diastereomers of a complex molecule. This can be critical when a specific stereoisomer possesses the desired biological activity or physical properties. The strategic functionalization and stereochemical modification of the this compound framework are essential for the synthesis of complex molecular architectures. rsc.org

Performing organic reactions in water as a solvent is a primary goal of green chemistry. The synthesis of this compound derivatives and related xanthenes has been successfully demonstrated in aqueous media. nih.gov While organic substrates often have low solubility in water, the unique properties of water, including its high polarity and hydrophobic effect, can be harnessed to promote certain reactions.

Theoretical and Computational Studies in Synthesis

Computational chemistry has emerged as a powerful and indispensable tool in modern organic synthesis. It offers a window into the intricate details of reaction pathways, providing insights that are often difficult or impossible to obtain through experimental means alone. For the synthesis of complex molecules like this compound, theoretical studies play a crucial role in rationalizing experimental observations and guiding the design of more efficient and selective synthetic routes. These computational approaches are non-toxic, cost-effective, and can significantly accelerate the discovery and optimization of new reactions. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure and reactivity of molecules. asrjetsjournal.org By approximating the electron density of a system, DFT allows for the calculation of molecular energies, geometries, and other properties with a favorable balance of accuracy and computational cost. In the context of this compound synthesis, DFT calculations are instrumental in mapping out the potential energy surface of a reaction, identifying intermediates and transition states, and ultimately elucidating the step-by-step mechanism.

For instance, in the synthesis of coumarin (B35378) derivatives, DFT has been employed to investigate various reaction types, including cycloadditions and cascade reactions. nih.gov These calculations can determine the thermodynamic parameters of a reaction, helping to understand its feasibility and the relative stability of products. researchgate.net While specific DFT studies focusing solely on the mechanism of this compound synthesis are not extensively documented in publicly available literature, the principles are directly transferable from studies on related coumarin and dihydrocoumarin (B191007) systems. nih.goviaea.org For example, a theoretical investigation into a reaction pathway would involve optimizing the geometries of reactants, intermediates, transition states, and products. The calculated energies of these species would then allow for the determination of activation energies and reaction enthalpies, providing a comprehensive picture of the reaction mechanism.

Computational Insights into Regioselectivity and Stereoselectivity

Many synthetic routes to this compound and its derivatives have the potential to yield multiple isomers, making selectivity a critical aspect of the synthesis. Computational chemistry, and DFT in particular, provides profound insights into the factors that govern both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).

Regioselectivity: In reactions where different sites on a molecule can react, DFT can be used to predict the most likely outcome. By calculating the activation energies for the different possible reaction pathways, the kinetically favored product can be identified. For example, in the functionalization of the coumarin core, it has been noted that the C-3 and C-4 positions are the most reactive, and transition metal catalysis can influence the regioselectivity of reactions like alkenylation and arylation. researchgate.net While this example pertains to the aromatic coumarin system, similar principles apply to the precursors of this compound, where computational analysis of frontier molecular orbitals (HOMO and LUMO) and charge distributions can reveal the most nucleophilic and electrophilic sites, thereby predicting the regiochemical outcome of a reaction.

Stereoselectivity: The control of stereochemistry is paramount in the synthesis of complex molecules like this compound, which can possess multiple stereocenters. An exemplary case is the organocatalytic asymmetric [3+3] cyclization to construct the 3-aminothis compound scaffold. sciencepg.com This reaction yields products with excellent diastereoselectivities and high enantioselectivities. sciencepg.com Computational studies can be employed to model the transition states of such reactions. The relative energies of the different diastereomeric transition states, influenced by steric and electronic interactions between the substrates and the catalyst, determine the observed stereochemical outcome. Although a detailed computational analysis for this specific reaction is not provided in the initial report, the investigation of the activation mode suggests that a chiral thiourea-tertiary amine catalyst simultaneously activates both substrates through hydrogen bonding. sciencepg.com DFT calculations could model these hydrogen bonding interactions in the transition state to explain the high levels of stereocontrol.

Below is an interactive table summarizing the kind of data that can be obtained from computational studies to predict selectivity:

| Parameter | Computational Method | Information Gained | Relevance to this compound Synthesis |

| Activation Energy (ΔG‡) | DFT, Ab initio | The energy barrier for a reaction to occur. Lower activation energy indicates a faster reaction. | Predicts the kinetically favored regio- or stereoisomer by comparing the activation energies of competing pathways. |

| Reaction Energy (ΔG_rxn) | DFT, Ab initio | The overall free energy change of a reaction. A negative value indicates a thermodynamically favorable reaction. | Determines the relative stability of the final this compound isomers. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Identifies the highest occupied and lowest unoccupied molecular orbitals, which are key to understanding reactivity. | Predicts sites of nucleophilic and electrophilic attack in the precursors to this compound, thus informing regioselectivity. |

| Natural Bond Orbital (NBO) Analysis | DFT | Analyzes charge distribution and orbital interactions within a molecule. | Provides a quantitative measure of charge at different atomic sites, helping to rationalize regioselectivity. |

Transition State Analysis in Cyclization Reactions

The key step in the synthesis of this compound is the cyclization reaction that forms the bicyclic ring system. Transition state theory is the fundamental framework for understanding the rates of chemical reactions, and the analysis of transition state structures provides deep insights into how these reactions occur. elifesciences.org Computational methods allow for the precise location and characterization of these fleeting transition state structures.

Transition state calculations can provide crucial thermodynamic parameters that help elucidate the cyclization mechanism and predict the enantioselectivity of the products. researchgate.netrsc.org For a given cyclization, there can be multiple competing pathways leading to different products. By modeling the transition states for each pathway, chemists can understand why one pathway is favored over another. For example, in the cyclization of related tetrahydropyran (B127337) rings, transition state calculations have been used to identify the lowest energy pathways and the specific transition state structures responsible for the formation of cis or trans products. researchgate.net These calculations revealed the importance of steric interactions in determining the selectivity of the reaction. researchgate.net

In the context of this compound synthesis, a transition state analysis of the cyclization step would involve:

Locating the Transition State: Using computational algorithms to find the saddle point on the potential energy surface that connects the reactant and product of the cyclization step.

Characterizing the Transition State: Confirming that the located structure is a true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Analyzing the Geometry: Examining the bond lengths and angles in the transition state to understand which bonds are forming and breaking and to identify key steric or electronic interactions that influence the reaction's outcome.

For instance, in a Diels-Alder type reaction that could form the this compound backbone, the transition state would show the partial formation of the two new sigma bonds. The geometry of this transition state would dictate the stereochemistry of the final product.

The following table outlines the types of information derived from transition state analysis and their significance:

| Information from Transition State Analysis | Significance for this compound Synthesis |

| Transition State Energy | Determines the activation barrier and thus the reaction rate. Allows for comparison of competing cyclization pathways. |

| Transition State Geometry | Reveals the three-dimensional arrangement of atoms at the point of highest energy. Explains the origin of stereoselectivity by showing which interactions stabilize or destabilize different stereoisomeric transition states. |

| Imaginary Frequency Vector | Visualizes the atomic motions that lead from the transition state to the product, confirming the nature of the transformation. |

By applying these powerful computational techniques, chemists can gain a detailed and nuanced understanding of the synthetic methodologies for this compound, enabling the development of more efficient, selective, and predictable synthetic routes to this important class of compounds.

Biological Activity and Structure Activity Relationships Sar of Hexahydrocoumarin and Its Derivatives

Anticancer Potential and Cytotoxicity Studies

The quest for novel and effective anticancer agents has led to the exploration of a wide array of synthetic and natural compounds. Among these, hexahydrocoumarin derivatives have emerged as a promising class of molecules with significant cytotoxic effects against various human cancer cell lines.

Evaluation against Human Carcinoma Cell Lines (e.g., SGC-7901, SW-116, HepG-2, PC-3, Hct-116)

Numerous studies have evaluated the in-vitro cytotoxic activity of this compound and its analogues against a panel of human carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for various derivatives.

A coumarin-nucleobase hybrid compound demonstrated notable activity against the human gastric adenocarcinoma cell line SGC-7901 , with an IC50 value of 1.28 µM. This activity was superior to the standard chemotherapeutic drug 5-fluorouracil, which had an IC50 of 2.96 µM against the same cell line. nih.gov Another study reported that the natural coumarin (B35378), imperatorin, exhibited selective antitumor effects against SGC-7901 cells. researchgate.net

The human hepatocellular carcinoma cell line, HepG-2 , has been a frequent target for evaluating the anticancer potential of these compounds. A novel hydroxycoumarin-thiazole derivative, compound 6c , showed an IC50 of 2.6 μM against HepG-2 cells. nih.gov Another derivative, a coumarin-3-yl-acrolein hybrid identified as 6e , also displayed inhibitory activity against HepG-2 cells. frontiersin.org

In studies involving the PC-3 (prostate cancer) cell line, certain 3-substituted-4-hydroxycoumarin derivatives have shown potency. rsc.org

The human colon carcinoma cell line, Hct-116 , has also been utilized in screening the anticancer activity of these compounds. The aforementioned hydroxycoumarin-thiazole derivative 6c exhibited an IC50 of 3.5 μM against Hct-116 cells. nih.gov Furthermore, a series of thirty novel coumarin-artemisinin hybrids were tested against HCT-116 cells, with some compounds showing significant cytotoxicity.

Interactive Data Table: Cytotoxicity of Coumarin Derivatives Against Human Carcinoma Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Source |

| Coumarin-nucleobase hybrid | SGC-7901 | 1.28 | nih.gov |

| 5-Fluorouracil (Reference) | SGC-7901 | 2.96 | nih.gov |

| Hydroxycoumarin-thiazole derivative 6c | HepG-2 | 2.6 | nih.gov |

| Hydroxycoumarin-thiazole derivative 6c | Hct-116 | 3.5 | nih.gov |

| Coumarin-aminothiazole hybrids | Hct-116 | 0.26 - 0.38 | nih.gov |

Mechanisms of Anticancer Action (e.g., Apoptosis Induction)

A significant mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is a crucial target for cancer therapy as it leads to the selective elimination of cancer cells.

Studies have shown that certain coumarin derivatives can trigger apoptosis in cancer cells through various signaling pathways. For instance, the anticancer activity of some derivatives is linked to the induction of apoptosis via the mitochondrial pathway. frontiersin.org This can involve the modulation of key regulatory proteins. Research on a coumarin-gossypol hybrid revealed its ability to induce apoptosis in cancer cells.

Furthermore, some coumarin derivatives have been found to arrest the cell cycle at different phases, thereby inhibiting cell proliferation and leading to apoptosis. frontiersin.org The induction of apoptosis is a key indicator of the potential of these compounds as effective anticancer agents.

Role of Substituents in Enhancing Anticancer Activity

The structure-activity relationship (SAR) studies of this compound derivatives have revealed that the nature and position of substituents on the coumarin ring play a pivotal role in their anticancer potency.

The introduction of specific functional groups can significantly enhance the cytotoxic activity. For example, the hybridization of the coumarin scaffold with other pharmacologically active moieties, such as thiazole, has been shown to produce derivatives with potent anticancer activity. nih.gov The presence of a hydroxyl group on the coumarin-thiazole derivative 6c was found to be crucial for its inhibitory effects. nih.gov

Modifications at the C-6 or C-7 positions of the coumarin nucleus have also been explored. The introduction of an alkoxy group at the C-7 position was found to enhance anticancer activity, while substitutions at the C-6 position with hydroxyl, methyl, or bromine groups also led to derivatives with strong anticancer properties. researchgate.net The hybridization of the coumarin moiety with nucleobases has also been identified as a promising strategy for developing potent anticancer agents. nih.gov These findings underscore the importance of targeted chemical modifications to optimize the anticancer efficacy of this compound derivatives.

Antifungal Activity and SAR Analysis

In addition to their anticancer potential, this compound derivatives have also been investigated for their antifungal properties. Fungal infections, particularly those caused by Aspergillus species, pose a significant health threat, and the development of new antifungal agents is of great importance.

In vitro Screening against Aspergillus Species

Several studies have reported the in-vitro antifungal activity of coumarin derivatives against various Aspergillus species. A study screening twenty-four coumarin derivatives demonstrated significant antifungal activity against strains of Aspergillus fumigatus and Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 µg/mL for the most active compounds. Another coumarin derivative, 4-acetatecoumarin, was also found to inhibit the mycelial growth and spore germination of Aspergillus spp. These findings highlight the potential of these compounds as leads for the development of new antifungal drugs.

Impact of O-Substitutions on Antifungal Activity

Structure-activity relationship studies have been crucial in identifying the structural features necessary for the antifungal activity of this compound derivatives. A key finding is the essential role of O-substitutions for antifungal activity.

The presence of a short aliphatic chain and/or electron-withdrawing groups, such as nitro (NO2) or acetate (B1210297) groups, attached to the oxygen atom on the coumarin ring has been shown to favor antifungal activity. For example, the coumarin derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one demonstrated the ability to inhibit both mycelial growth and conidia germination in Aspergillus species, with its mode of action affecting the fungal cell wall structure. nih.gov This highlights the importance of the substitution pattern in determining the antifungal efficacy of these compounds.

Antiasthmatic Properties and Relaxing Evaluation

The potential of coumarin derivatives as antiasthmatic agents has been explored, primarily focusing on their anti-inflammatory properties, which is a key component in the pathophysiology of asthma. mdpi.comwipo.int While direct evidence for the antiasthmatic properties of this compound is limited, a patent has been filed for a specific coumarin derivative, 7,9-dihydroxy-3-(4,5,7-trihydroxy-2-oxo-2H-chromene-3-yl)-4H-furo[3,2-c]chromen-4-one, for use in the therapy of asthma and other inflammatory respiratory diseases. google.com This suggests that the coumarin scaffold may be a promising starting point for the development of new antiasthmatic drugs. nih.gov

The influence of ether homologation and ester formation on the antiasthmatic activity of this compound derivatives has not been specifically detailed in the available literature. However, structure-activity relationship studies on related compounds often show that such modifications can significantly impact pharmacological properties. For instance, in other compound classes, altering the length of an ether chain or converting a hydroxyl group to an ester can affect lipophilicity, metabolic stability, and receptor binding affinity, thereby modulating biological activity.

Cannabinoid Receptor Ligand Activity and SAR Evaluation

A significant area of research for coumarin-related structures is their activity as ligands for cannabinoid receptors (CB1 and CB2). These G-protein coupled receptors are key components of the endocannabinoid system and are involved in a multitude of physiological processes.

The affinity of novel compounds for cannabinoid receptors is typically determined using radioligand binding assays. nih.gov In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]CP55,940) is used. The ability of a test compound to displace the radioligand from the receptor is measured, and from this, the binding affinity (Ki) of the test compound can be calculated. nih.gov

To determine the functional activity of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist), [³⁵S]GTPγS binding assays are often employed. nih.gov These functional assays measure the G-protein activation that occurs upon agonist binding to the receptor. An increase in [³⁵S]GTPγS binding indicates agonistic activity, while no change or a decrease can suggest antagonistic or inverse agonistic properties, respectively.

For coumarin derivatives, the nature and position of substituents have a profound impact on their affinity and selectivity for CB1 and CB2 receptors.

Position 3: Structural flexibility at this position appears to be crucial for high receptor affinity. The introduction of highly flexible aliphatic chains (from methyl to butyl) can lead to potent derivatives. nih.gov In contrast, a phenyl group at this position has been shown to abolish high affinity for both CB receptors. nih.gov

Position 5: The substituent at this position can influence selectivity. A methoxy (B1213986) group at position 5 has been associated with higher selectivity for the CB1 receptor, whereas a more polar hydroxyl group tends to favor CB2 selectivity. nih.gov In many cases, a free hydroxyl group at position 5 was found to be highly favorable for potency, particularly for CB2 receptor affinity. nih.gov

Position 7: Large or bulky substituents at this position can lead to high affinities for both CB1 and CB2 receptors. For example, derivatives with a large pentyl group at position 7 showed high affinity at low nanomolar levels for both receptors. nih.gov Bulky substituents at this position have been shown to confer high selectivity towards the CB2 receptor. nih.gov

These SAR findings for coumarin derivatives provide a valuable roadmap for the design of novel this compound-based cannabinoid receptor ligands.

Table 2: Cannabinoid Receptor Affinity of Selected Coumarin Derivatives Note: This data is for coumarin derivatives and serves as an illustrative example of SAR principles that could be applied to this compound analogues.

| Compound | Substituent at C3 | Substituent at C5 | Substituent at C7 | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|---|---|---|

| 24a | Benzyl | Methoxy | Pentyl | 70.3 | 82.4 |

| 25a | Benzyl | Methoxy | 1-Butylcyclopentyl | 171 | 56.5 |

| 30b | Pyridinylmethyl | Hydroxy | 1-Butylcyclohexyl | >1000 | 71.9 |

| 36b | Butyl | Hydroxy | 1-Butylcyclopentyl | ~1000 | 13.7 |

| 39b | Propyl | Hydroxy | 1-Butylcyclohexyl | 159 | 6.5 |

Ligand-Based Docking Approaches for Receptor Binding

In silico methodologies, particularly molecular docking, are crucial in contemporary drug discovery for predicting the interaction between a ligand and a target protein at the atomic level. nih.govyoutube.com These computational techniques are instrumental in understanding binding mechanisms, elucidating structure-activity relationships (SAR), and designing novel therapeutic agents. nih.gov For the broader class of coumarins, molecular docking has been extensively used to explore their binding affinities with various biological targets. biointerfaceresearch.comnih.govnih.gov

However, a specific and detailed body of research focusing exclusively on the ligand-based docking of This compound is not extensively available in the current scientific literature. Studies tend to concentrate on the parent coumarin scaffold and its more widely occurring derivatives. These studies use computational tools to predict how different substituents on the coumarin ring influence binding energy and interaction with receptor sites. biointerfaceresearch.comnih.gov

Generally, the process involves preparing a 3D structure of the ligand (the coumarin derivative) and the target receptor, often obtained from protein data banks. youtube.comchemrxiv.org The docking software then calculates the most favorable binding poses of the ligand within the receptor's active site, estimating the binding affinity through scoring functions. youtube.com For coumarin derivatives, these studies have been applied to a variety of protein targets, including enzymes and receptors implicated in cancer, viral infections, and neurological disorders. nih.govnih.gov For instance, docking studies on coumarin derivatives have identified key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex, providing a rationale for their observed biological activity. The insights gained from these general coumarin docking studies could theoretically inform future in silico investigations into this compound and its potential receptor interactions, should it become a focus of therapeutic research.

Other Reported Biological Activities (General Coumarin Context)

The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of molecules with significant pharmacological properties. nih.govresearchgate.net Derivatives of the basic coumarin structure have been reported to exhibit a broad spectrum of biological activities.

Anti-HIV and Antiviral Studies

Coumarin and its derivatives have emerged as a promising class of antiviral agents, with considerable research focused on their potential against the Human Immunodeficiency Virus (HIV). nih.gov These compounds can inhibit various stages of the HIV replication cycle. youtube.comsemanticscholar.org

Several natural and synthetic coumarins have demonstrated anti-HIV activity by targeting key viral enzymes. researchgate.netresearchgate.net The primary mechanisms of action include the inhibition of HIV reverse transcriptase (RT), protease, and integrase. youtube.comresearchgate.net

Reverse Transcriptase (RT) Inhibition : Certain pyranocoumarins, like (+)-calanolide A, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). youtube.com Molecular docking studies have helped to understand the interaction of these coumarins with the non-nucleoside inhibitor binding pocket of the RT enzyme. mdpi.com

Integrase Inhibition : Wedelolactone is a notable coumarin derivative that has shown the ability to inhibit HIV-1 integrase. researchgate.net

Protease Inhibition : Other derivatives have been investigated for their ability to block HIV protease, an enzyme critical for the maturation of new virus particles.

Beyond HIV, the antiviral properties of coumarins extend to other viruses, including influenza and enteroviruses. For example, some coumarin derivatives have been found to inhibit the replication of the tobacco mosaic virus (TMV). sysrevpharm.org

youtube.comresearchgate.netsysrevpharm.org| Coumarin Derivative Class/Example | Virus Targeted | Mechanism of Action | Reference |

|---|---|---|---|

| Pyranocoumarins (e.g., (+)-Calanolide A) | HIV-1 | Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) | |

| Furocoumarins (e.g., Wedelolactone) | HIV-1 | Integrase Inhibition | |

| General Coumarin Derivatives | HIV | Protease Inhibition, Tat and Rev function inhibition | |

| Dithioacetal-containing Coumarins | Tobacco Mosaic Virus (TMV) | Inactivation of viral particles |

Antioxidant and Anti-inflammatory Properties

Coumarins are well-documented for their significant antioxidant and anti-inflammatory activities. nih.gov These properties are often linked, as the generation of reactive oxygen species (ROS) is a key component of the inflammatory process.

The antioxidant capacity of coumarins is largely attributed to their chemical structure, which allows them to act as radical scavengers. nih.govyoutube.com The presence and position of hydroxyl groups on the coumarin ring are particularly important for this activity.

As anti-inflammatory agents, coumarins can modulate multiple pathways. nih.govnih.gov Their mechanisms include:

Inhibition of Inflammatory Enzymes : Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Modulation of Pro-inflammatory Cytokines : Compounds like scopoletin (B1681571) have been shown to inhibit the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). youtube.com

NF-κB Pathway Inhibition : Some coumarins, such as marmin, exert their anti-inflammatory effects by down-regulating the nuclear factor kappa-B (NF-κB) signaling pathway. youtube.com

Natural coumarins like umbelliferone (B1683723), esculetin, and fraxetin (B1674051) have all demonstrated potent anti-inflammatory effects in various studies. youtube.combiointerfaceresearch.comnih.gov

Immunomodulatory Effects

The ability of coumarins to modulate the immune system is a growing area of research. chemrxiv.org These compounds can influence the function of various immune cells and signaling pathways, leading to either immunosuppressive or immunostimulatory effects depending on the specific compound and context. chemrxiv.org

The immunomodulatory actions of coumarins are often related to their anti-inflammatory properties. chemrxiv.org By inhibiting the production of pro-inflammatory molecules and affecting the activity of immune cells like macrophages and T-lymphocytes, coumarins can help regulate the immune response. chemrxiv.org For instance, some coumarins have been shown to inhibit the phosphorylation of key signaling proteins in immune pathways, such as the JAK/STAT pathway. chemrxiv.org This modulation can be beneficial in the context of autoimmune diseases where the immune system is overactive. chemrxiv.org

Anticoagulant and Antidiabetic Activities

Anticoagulant Activity: The anticoagulant properties of coumarins are perhaps their most famous therapeutic application, with warfarin (B611796) (a 4-hydroxycoumarin (B602359) derivative) being a widely used oral anticoagulant. Coumarins exert their anticoagulant effect by acting as vitamin K antagonists. nih.gov They inhibit the enzyme vitamin K epoxide reductase, which is necessary for the synthesis of active vitamin K-dependent clotting factors in the liver. nih.gov This inhibition leads to a decrease in the production of functional clotting factors, thereby reducing the blood's ability to clot. nih.gov The structure-activity relationship for anticoagulant activity is well-studied, highlighting the importance of the 4-hydroxycoumarin moiety.

Antidiabetic Activity: Coumarins and their derivatives have also shown potential in the management of diabetes. Their multifaceted action addresses several aspects of the disease's pathology. nih.gov Studies have indicated that coumarins can:

Inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which can help lower post-meal blood glucose levels. nih.gov

Improve insulin (B600854) sensitivity and stimulate insulin secretion.

Reduce oxidative stress and inflammation, which are contributing factors to diabetic complications. researchgate.net

Inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the long-term complications of diabetes. nih.gov

Compounds like esculin, fraxetin, and umbelliferone have been investigated for their antidiabetic effects in animal models.

nih.govnih.govnih.govnih.gov| Activity | Mechanism of Action | Example Compound(s) | Reference |

|---|---|---|---|

| Anticoagulant | Inhibition of Vitamin K Epoxide Reductase | Warfarin, Dicoumarol | |

| Antidiabetic | α-Glucosidase Inhibition | 3-Arylcoumarins | |

| Improved Insulin Sensitivity/Secretion | Esculin, Umbelliferone | ||

| Inhibition of Advanced Glycation End-products (AGEs) | 3-Arylcoumarins |

Hypoglycemic and Hypolipidemic Properties

Hypoglycemic Properties: Building on their antidiabetic potential, many coumarin derivatives exhibit direct hypoglycemic (blood sugar-lowering) effects. Natural and synthetic coumarins have been shown to reduce blood glucose levels in various experimental models. The mechanisms for this action include enhancing glucose uptake by tissues, increasing levels of insulin, and reducing glucose production by the liver (gluconeogenesis). For example, umbelliferone has been reported to significantly decrease elevated blood glucose levels in diabetic rats. researchgate.net The modification of the coumarin structure, such as the introduction of terpenyl groups, has been explored to develop new agents with enhanced hypoglycemic activity.

Hypolipidemic Properties: Coumarins have also been investigated for their potential to lower lipid levels in the blood, which is beneficial for cardiovascular health. Dyslipidemia, characterized by abnormal levels of cholesterol and triglycerides, is a major risk factor for cardiovascular diseases. The antioxidant and vasodilator effects of coumarins may contribute to their lipid-lowering capabilities. Studies on coumarin oxime ester derivatives have shown that they can significantly decrease triglyceride and total cholesterol levels in mice, suggesting their potential as hypolipidemic drugs.

Computational Approaches in SAR Studies

Computational methods have become indispensable in modern drug discovery, providing insights into the interactions between small molecules and biological targets, and helping to rationalize and predict biological activity. For this compound derivatives, these approaches can elucidate the structural features crucial for a desired biological effect, guiding the synthesis of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor. sysrevpharm.orgnih.gov This method is instrumental in understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. sysrevpharm.org The strength of these interactions is often quantified by a docking score, which estimates the binding affinity. A lower (more negative) docking score generally indicates a more stable complex and potentially higher biological activity. sysrevpharm.org

While specific molecular docking studies on this compound derivatives are not extensively documented in the available literature, the methodology is widely applied to the broader class of coumarin derivatives for various therapeutic targets. For instance, docking studies on coumarin derivatives have been used to investigate their potential as anticancer, antiviral, and enzyme inhibitory agents. sysrevpharm.orgnih.gov In these studies, the coumarin scaffold is positioned within the active site of the target protein, and the binding modes of various derivatives are analyzed to explain their differential activities. The substitution patterns on the coumarin ring are often found to be critical for establishing key interactions with amino acid residues in the active site.

For this compound derivatives, molecular docking could similarly be employed to predict their binding to various receptors. The saturation of the pyrone ring in this compound introduces greater conformational flexibility compared to the planar coumarin nucleus. Docking simulations would be crucial to understand how this flexibility influences the binding orientation and interaction profile within a receptor's active site.

Illustrative Data from Molecular Docking of Coumarin Derivatives

The following table, based on findings for coumarin derivatives, illustrates the type of data generated from molecular docking studies. It showcases how different substituents on a core scaffold can influence the predicted binding affinity to a hypothetical receptor.

| Compound ID | Substituent at Position X | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| C-1 | -H | -6.5 | Tyr234, Phe345 |

| C-2 | -OH | -7.8 | Tyr234, Phe345, Asp123 (H-bond) |

| C-3 | -OCH3 | -7.2 | Tyr234, Phe345, Met124 |

| C-4 | -Cl | -8.1 | Tyr234, Phe345, Trp89 (halogen bond) |

This table is a generalized representation for illustrative purposes based on typical findings for coumarin derivatives and does not represent actual data for this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. uin-alauddin.ac.idthenucleuspak.org.pk In SAR studies, DFT is particularly useful for calculating electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uin-alauddin.ac.idthenucleuspak.org.pk The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. uin-alauddin.ac.id

The spatial distribution of the LUMO, or LUMO density, is especially relevant in understanding interactions where the molecule acts as an electron acceptor, for example, in interactions with nucleophilic residues in a protein. In studies on coumarin derivatives with antifungal activity, it was found that the most active compounds, particularly those with electron-withdrawing groups like nitro substituents, had a higher LUMO density over specific regions of the molecule. mdpi.com This suggests that the ability to accept electrons at these positions is crucial for their biological activity. These findings from DFT calculations often corroborate the experimental SAR observations. mdpi.com

For this compound derivatives, DFT calculations could provide valuable insights into how the electronic properties are modulated by different substituents. The absence of the conjugated double bond in the pyrone ring of this compound, when compared to coumarin, will significantly alter the electronic landscape. DFT would allow for a detailed analysis of the electron distribution and how it influences the molecule's reactivity and potential to interact with biological targets.

Illustrative Electronic Properties of Coumarin Derivatives from DFT Calculations

This table provides an example of how DFT-calculated electronic properties are used to correlate with biological activity for a series of coumarin derivatives.

| Compound ID | Substituent | HOMO (eV) | LUMO (eV) | ΔE (LUMO-HOMO) (eV) | Correlation with Activity |

| C-1 | -H | -6.8 | -1.5 | 5.3 | Low |

| C-2 | -OH (electron-donating) | -6.2 | -1.3 | 4.9 | Moderate |

| C-3 | -NO2 (electron-withdrawing) | -7.5 | -2.8 | 4.7 | High |

This table is a generalized representation based on typical findings for coumarin derivatives and does not represent actual data for this compound. A smaller energy gap (ΔE) often correlates with higher reactivity.

Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are chemometric tools used to analyze and model large datasets, such as those generated in quantitative structure-activity relationship (QSAR) studies. mdpi.com

PCA is an unsupervised pattern recognition method that reduces the dimensionality of a dataset containing many inter-correlated variables into a smaller set of uncorrelated variables called principal components (PCs). mdpi.com These PCs capture the maximum variance in the data. In SAR studies, PCA can be used to visualize the distribution of compounds in "chemical space" and to identify the key molecular descriptors that account for the major differences among a series of compounds. mdpi.com

PLS is a supervised regression method that is an extension of PCA. It models the relationship between a set of independent variables (molecular descriptors, X) and a dependent variable (biological activity, Y). PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. mdpi.com A successful PLS model can be used to predict the biological activity of new, untested compounds. The quality of a PLS model is often assessed by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). mdpi.com

In a study on the antifungal activity of coumarin derivatives, PCA was used to show that two principal components could explain over 60% of the total variance in the dataset. mdpi.com The subsequent PLS model showed a strong correlation between the molecular descriptors and the antifungal activity (r² = 0.86, q²cv = 0.64), confirming the observations from the SAR analysis. mdpi.com The model highlighted the importance of descriptors related to molecular shape and electronic interactions for the observed activity. mdpi.com

For a hypothetical series of this compound derivatives, PCA could be used to group the compounds based on their structural features, and PLS could then be employed to build a predictive model for a specific biological activity. This would allow for the identification of the most important physicochemical properties (e.g., lipophilicity, steric parameters, electronic properties) that govern the activity of this class of compounds.

Spectroscopic Analysis and Characterization Methodologies for Hexahydrocoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. shd.org.rs For hexahydrocoumarin, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons in this compound would provide a detailed map of the hydrogen environment within the saturated rings. The protons adjacent to the oxygen atom of the lactone ring are expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen. The remaining methylene (B1212753) protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to geminal and vicinal couplings, providing information about their relative stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The carbonyl carbon of the lactone is a key diagnostic signal, expected to appear significantly downfield (around 170-180 ppm). researchgate.net The carbon atom single-bonded to the lactone oxygen would also be shifted downfield compared to the other aliphatic carbons. The chemical shifts of the other saturated carbons would fall in the typical aliphatic region. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on general principles and data for similar saturated heterocyclic systems.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | 170 - 180 |

| a-Carbon to Lactone Oxygen (C-O) | 4.0 - 4.5 | 75 - 85 |

| a-Carbon to Carbonyl | 2.2 - 2.6 | 30 - 40 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govrsc.org For this compound, the most prominent and diagnostic absorption band would be that of the lactone carbonyl group (C=O).

This strong absorption is typically observed in the region of 1730-1750 cm⁻¹ for saturated six-membered ring lactones. The exact position of this band can provide subtle information about ring strain and conformation. Another key feature would be the C-O stretching vibration of the lactone, which is expected to appear in the 1250-1000 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the saturated cyclohexane ring would be observed just below 3000 cm⁻¹. The absence of bands associated with aromatic C-H or C=C stretching would confirm the full saturation of the ring system, distinguishing it from coumarin (B35378) and its partially saturated derivatives. nist.govnist.gov

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Lactone) | 1730 - 1750 | Strong |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C-O (Lactone) | 1000 - 1250 | Strong |

Raman and Fourier-Transform Raman (FT-Raman) Spectroscopy

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations often give rise to strong Raman signals. mdpi.com

Table 3: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch | 1730 - 1750 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C-C Stretch (Ring) | 800 - 1200 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. nih.gov In positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of this ion, which can be used to confirm its elemental formula (C₉H₁₂O₂). ESI-MS is a powerful tool for verifying the molecular weight of a synthetic product or identifying the compound in a complex mixture. nih.govuvic.ca

For the detection and quantification of this compound at very low concentrations, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. mdpi.comresearchgate.net This technique combines the high separation efficiency of UPLC with the sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov

In a typical UPLC-MS/MS experiment, the protonated this compound ion ([M+H]⁺) would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure. Based on studies of related coumarins, likely fragmentation pathways for this compound would involve the loss of small neutral molecules such as carbon monoxide (CO) or carbon dioxide (CO₂), arising from the cleavage of the lactone ring. benthamopen.comnih.gov This fragmentation data provides a high degree of confidence in the identification of the analyte, even in complex matrices. nih.gov

Table 4: Predicted ESI-MS and MS/MS Fragments for this compound

| Ion Description | Predicted m/z |

|---|---|

| Protonated Molecule [M+H]⁺ | 153.08 |

| Fragment [M+H - CO]⁺ | 125.09 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to an excited state. The absorption of UV radiation is typically associated with molecules containing π-electrons or non-bonding electrons (n-electrons). The wavelength and intensity of absorption are characteristic of the molecular structure.

Unlike its aromatic counterpart, coumarin, which exhibits strong absorption in the UV region due to its conjugated π-electron system, this compound lacks this extensive conjugation. The saturation of the benzene (B151609) ring in this compound means that the primary electronic transitions available are n→σ* and σ→σ*. These transitions require higher energy and thus occur at shorter wavelengths, typically in the far UV region (below 200 nm).

The most prominent feature in the UV-Vis spectrum of this compound is the n→π* transition associated with the carbonyl group (C=O) of the lactone ring. This transition is formally forbidden and results in a weak absorption band in the region of 270-300 nm. The exact position and intensity of this peak can be influenced by the solvent environment. In contrast to aromatic coumarins, the spectrum of this compound is significantly simpler, lacking the intense bands corresponding to π→π* transitions. researchgate.netnih.govcabidigitallibrary.org

Computational Spectroscopy

Computational spectroscopy, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. opensciencepublications.comnih.gov These theoretical calculations can predict spectroscopic properties, aiding in the assignment of experimental spectra and providing a deeper understanding of molecular structure and reactivity. nih.gov

Density Functional Theory (DFT) calculations are widely employed to predict the vibrational spectra (Infrared and Raman) of molecules. By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the harmonic vibrational frequencies and their corresponding intensities can be calculated. researchgate.netnih.gov

These calculations provide a set of normal modes, each corresponding to a specific molecular vibration, such as C-H stretching, C=O stretching, or ring deformation. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This correlation is crucial for the definitive assignment of observed spectral bands to specific vibrational motions within the molecule.

Table 1: Representative Calculated Vibrational Frequencies for this compound using DFT Note: This table presents theoretical data for illustrative purposes.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 2940-2860 | C-H Symmetric and Asymmetric Stretching |

| 1750-1730 | C=O Carbonyl Stretching of Lactone |

| 1465-1445 | CH₂ Scissoring |

| 1250-1150 | C-O-C Asymmetric Stretching of Lactone |

| 1100-1000 | C-O Stretching |

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) into localized orbitals that align with the familiar concepts of Lewis structures, such as bonds and lone pairs. wikipedia.orgwisc.edu This analysis provides quantitative insight into charge distribution and delocalization effects arising from donor-acceptor interactions. uni-muenchen.deresearchgate.net

For this compound, NBO analysis can quantify the hyperconjugative interactions between filled (donor) orbitals and empty (acceptor) orbitals. A key interaction is the delocalization of electron density from the lone pairs of the ester oxygen atom (a donor NBO) into the antibonding orbital of the adjacent C-C and C=O bonds (acceptor NBOs). wisc.edu The stabilization energy (E(2)) associated with these interactions is calculated via second-order perturbation theory and indicates the strength of the delocalization. researchgate.net This provides a detailed picture of the electronic effects governing the molecule's stability and structure.

Table 2: Illustrative Second-Order Perturbation Analysis from NBO for this compound Note: This table presents theoretical data for illustrative purposes. LP(O) refers to a lone pair on an oxygen atom; σ refers to an antibonding orbital.*

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O(carbonyl) | σ* (C-O) | ~ 5.5 |

| LP (2) O(ether) | σ* (C-C) | ~ 2.1 |

| σ (C-H) | σ* (C-C) | ~ 1.8 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.comuni-muenchen.de It is a valuable tool for understanding and predicting a molecule's reactivity, particularly towards electrophilic or nucleophilic attack. deeporigin.comresearchgate.net The map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas, typically associated with lone pairs on electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MESP map would clearly show a region of high negative potential (red) around the carbonyl oxygen, highlighting it as the primary site for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, regions of positive potential would be located around the hydrogen atoms of the cyclohexane ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

This HOMO-LUMO energy gap can be correlated with electronic transitions observed in UV-Vis spectroscopy. qu.edu.qa For this compound, the energy gap would correspond to the lowest energy electronic transition, which is the n→π* transition of the carbonyl group. A large HOMO-LUMO gap suggests high stability and low reactivity. DFT calculations can provide precise values for these orbital energies, allowing for a theoretical estimation of the electronic transition energy, which can then be compared with experimental spectroscopic data. researchgate.net

Table 3: Representative Calculated Frontier Molecular Orbital Properties for this compound Note: This table presents theoretical data for illustrative purposes.

| Parameter | Value (eV) | Description |

| E_HOMO | -7.2 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | +1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 8.7 | Indicates electronic stability and excitation energy |

Environmental and Toxicological Considerations in Hexahydrocoumarin Research

Ecotoxicity Assessment

Direct and specific ecotoxicological data for hexahydrocoumarin is not extensively available in the public domain. However, the ecotoxicity of related coumarin (B35378) derivatives has been a subject of study, providing insights into the potential environmental impact of this class of compounds. The Ecological Structure-Activity Relationships (ECOSAR) program is a computational tool used to predict the acute and chronic toxicity of chemical compounds to aquatic organisms such as green algae, fish, and daphnia. nih.gov Acute toxicity is often expressed as the median effective concentration (EC50) for algae or the median lethal concentration (LC50) for fish and daphnia over a short exposure period (e.g., 96 hours). nih.gov

Studies on various coumarin derivatives indicate that their toxicity can be influenced by their specific chemical structures. For instance, research on 4,7-dihydroxycoumarin (B595064) derivatives has shown that the parent compounds can exhibit toxicity towards aquatic life, but their degradation products are often less harmful. nih.gov The assessment of oxidation products of these derivatives indicated lower acute and chronic toxicity effects on aquatic organisms compared to the initial compounds. nih.govnih.gov This highlights the importance of not only evaluating the parent compound but also its environmental metabolites.

| Organism | Endpoint | Exposure Time | Toxicity Value (mg/L) | Reference |

|---|---|---|---|---|

| Green Algae (Pseudokirchneriella subcapitata) | EC50 | 72 h | Data Not Available | nih.gov |

| Fish (e.g., Fathead Minnow) | LC50 | 96 h | Data Not Available | nih.gov |

| Daphnia (Daphnia magna) | LC50 | 48 h | Data Not Available | nih.gov |

Note: Specific experimental toxicity values for this compound are not available in the cited literature. The table structure is provided for illustrative purposes based on standard ecotoxicological testing.

The environmental footprint of a chemical is not only determined by its intrinsic properties but also by the methods used for its synthesis. Traditional chemical syntheses often rely on hazardous solvents, toxic catalysts, and energy-intensive conditions, leading to the generation of significant chemical waste. In contrast, the principles of green chemistry aim to minimize the environmental impact of chemical processes.

For the synthesis of coumarin derivatives, a variety of green chemistry approaches have been explored and successfully implemented. bg.ac.rs These methods focus on reducing the use and generation of hazardous substances and include:

Solvent-free synthesis: Conducting reactions without a solvent medium, which reduces waste and potential environmental contamination.

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption.

Ultrasound-assisted synthesis: Employing ultrasonic waves to enhance reaction rates and efficiency.

Use of green catalysts: Utilizing environmentally benign catalysts, such as ionic liquids or solid acids, which can often be recycled and reused.

Multicomponent reactions: Designing reactions where multiple starting materials are combined in a single step to form the final product, which increases efficiency and reduces waste.

These green synthetic methods have been successfully applied to well-known condensation reactions used for coumarin synthesis, such as the Pechmann, Knoevenagel, Perkin, and Reformatsky reactions. bg.ac.rs By adopting these greener routes, the environmental acceptability of producing this compound and its derivatives can be significantly enhanced, aligning with the goals of sustainable chemical manufacturing.

Degradation Mechanisms in Environmental Systems

Understanding how a compound breaks down in the environment is crucial for assessing its persistence and the potential for long-term ecological impact. For coumarin derivatives, degradation can occur through various processes, with advanced oxidation processes (AOPs) being a key area of research.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (HO•). nih.govmdpi.com These processes are considered highly efficient for the degradation of a wide range of organic compounds, including coumarin derivatives. nih.gov The application of AOPs is particularly relevant for compounds that are resistant to conventional wastewater treatment methods. nih.gov The ultimate goal of AOPs is the mineralization of the organic pollutant to carbon dioxide, water, and inorganic ions.

The hydroxyl radical (HO•) is a powerful, non-selective oxidizing agent that is central to the efficacy of AOPs. The reaction between hydroxyl radicals and coumarin derivatives can proceed through several mechanisms. nih.govmdpi.com For aromatic compounds like coumarins, the primary reaction pathways with HO• include:

Hydrogen Atom Transfer (HAT): The hydroxyl radical abstracts a hydrogen atom from the coumarin structure, typically from a hydroxyl group if present. nih.gov

Radical Adduct Formation (RAF): The hydroxyl radical adds to the aromatic ring, forming a radical adduct. mdpi.com This is a plausible mechanism for compounds with unsaturated bonds. mdpi.com

Single Electron Transfer (SET): An electron is transferred from the coumarin molecule to the hydroxyl radical.

Studies on 4,7-dihydroxycoumarin derivatives have shown that they react with HO• radicals primarily through HAT and a mechanism involving sequential proton loss followed by electron transfer (SPLET). nih.gov Electron paramagnetic resonance (EPR) spectroscopy has been used to confirm that coumarin derivatives can significantly reduce the amount of HO• radicals in a reaction system, indicating their reactivity towards these radicals. nih.gov

To gain a deeper, molecular-level understanding of the degradation processes, computational methods such as Density Functional Theory (DFT) are employed. Kinetic DFT studies allow for the investigation of the thermodynamics and kinetics of the various possible reaction pathways between a compound and an oxidizing agent like the hydroxyl radical. nih.gov